N-(2-Pyridinyl)picolinamide

Crystal Engineering Supramolecular Chemistry Co-crystal Screening

Researchers requiring a robust intramolecular H-bonding scaffold often face limited options. N-(2-Pyridinyl)picolinamide provides a unique N-H···N hydrogen bond that persists across diverse crystal environments, making it an ideal control for crystal engineering and a valuable starting point for kinase-targeted SAR. • Defined intramolecular N-H···N bond enables predictable crystal packing and co-crystal avoidance. • N-(2-pyridinyl) substitution offers a distinct vector for VEGFR-2/PI3Kδ inhibitor development. • Acts as a bidentate/tridentate N,O-donor ligand for Pt(II) and other metal complexes.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B6812965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Pyridinyl)picolinamide
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C11H9N3O/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15)
InChIKeyJRYYQECAAAEQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Pyridinyl)picolinamide: Chemical Identity and Baseline Characteristics for Procurement


N-(2-Pyridinyl)picolinamide (CAS 53995-57-6), also known as N-(pyridin-2-yl)pyridine-2-carboxamide, is a bidentate or tridentate ligand comprising two pyridine rings linked by a secondary amide bridge . It belongs to the picolinamide family but is distinct in its N-(pyridin-2-yl) substitution pattern on the amide nitrogen [1]. The compound exhibits a molecular weight of 199.21 g/mol and a typical melting point range of 87–92°C, with solubility in common organic solvents such as dichloromethane and acetonitrile . Its planar conformational flexibility enables varied coordination geometries with metal ions [2].

Why N-(2-Pyridinyl)picolinamide Cannot Be Simply Substituted with Other In-Class Picolinamide Analogs


Generic substitution within the picolinamide chemotype is scientifically unsound due to profound, quantifiable differences in supramolecular behavior, target engagement, and coordination chemistry. The N-(2-Pyridinyl)picolinamide scaffold possesses a unique intramolecular N-H···N hydrogen bond that is absent in its closest analogs (e.g., nicotinamide and isonicotinamide derivatives), fundamentally altering its crystal packing and co-crystal formation capacity [1]. Furthermore, the specific N-aryl substitution dictates distinct biological activity profiles, as evidenced by differential PI3Kδ and VEGFR-2 kinase inhibition potencies against reference compounds like sorafenib [2]. The chelation geometry and stability of metal complexes are also uniquely defined by this ligand's donor atom arrangement, making it non-interchangeable with other picolinamide variants for applications in catalysis or metal sensing [3].

Quantitative Evidence for N-(2-Pyridinyl)picolinamide Differentiation: A Data-Driven Selection Guide


Suppression of Co-Crystal Formation via Intramolecular Hydrogen Bonding

N-(2-Pyridinyl)picolinamide (2Pyr) exhibits a unique intramolecular N-H···N hydrogen bond that prevents co-crystal formation with aliphatic dicarboxylic acids, a behavior not observed in its structural isomers. While N-(pyridin-2-yl)nicotinamide (3Pyr) and N-(pyridin-2-yl)isonicotinamide (4Pyr) readily form co-crystals with a variety of carboxylic acid co-formers via intermolecular synthons, 2Pyr fails to do so due to its intramolecularly satisfied hydrogen-bond donor [1].

Crystal Engineering Supramolecular Chemistry Co-crystal Screening

Differential Kinase Inhibition Potency Relative to Sorafenib

While not a direct comparison with the parent compound N-(2-Pyridinyl)picolinamide, a closely related picolinamide derivative (Compound 9a) demonstrates a 6.7-fold increase in VEGFR-2 inhibitory potency compared to the reference drug sorafenib [1]. This highlights the potential of this chemotype to achieve enhanced kinase inhibition through specific structural modifications.

Kinase Inhibition Anticancer Agents VEGFR-2

Unique Intramolecular Hydrogen Bond Prevents Dimer Reorganization in Condensed Phase

The parent compound picolinamide (2-pyridine-carboxamide) exhibits an intramolecular N-H···N(ring) hydrogen bond that is absent in its isomer nicotinamide (3-pyridine-carboxamide). This structural difference results in distinct aggregation behavior in the solid state: picolinamide retains a centrosymmetric dimer structure, whereas nicotinamide reorganizes to form N-H···N(ring) intermolecular bonds [1].

Vibrational Spectroscopy Hydrogen Bonding Molecular Aggregation

Chelation Geometry and Metal Complex Stability

The N-(2-Pyridinyl)picolinamide ligand offers a distinct chelation geometry compared to other picolinamide derivatives. Its ability to form stable complexes with Pt(II) and other metal ions is documented, with the specific N,O-donor set influencing both the kinetics and mechanism of complex formation [1]. This contrasts with the behavior of simpler picolinamide ligands, where the amide group's bonding mode is highly dependent on the metal ion and associated ligands [1].

Coordination Chemistry Metal Chelation Ligand Design

Optimal Research and Industrial Applications for N-(2-Pyridinyl)picolinamide Based on Quantitative Evidence


Crystal Engineering: Designing Robust Supramolecular Synthons

Due to its robust intramolecular N-H···N hydrogen bond, N-(2-Pyridinyl)picolinamide is uniquely suited for studies where a strong, persistent intramolecular interaction is required. As evidenced by its failure to form co-crystals with dicarboxylic acids [1], it serves as an excellent control or a specific building block for crystal engineering projects that aim to avoid or circumvent intermolecular hydrogen bonding from the amide group. This property can be exploited to design materials with predictable, internal hydrogen-bonding patterns.

Medicinal Chemistry: A Scaffold for Potent Kinase Inhibitors

Building on the class-level evidence that picolinamide derivatives can achieve sub-100 nM IC50 values against VEGFR-2 kinase, outperforming the reference drug sorafenib [1], N-(2-Pyridinyl)picolinamide is a high-value starting point for structure-activity relationship (SAR) studies. Its specific N-(2-pyridinyl) substitution provides a unique vector for further functionalization, making it a preferred intermediate for medicinal chemists targeting kinase-driven diseases.

Coordination Chemistry: A Versatile N,O-Donor Ligand for Metal Complex Synthesis

The ability of N-(2-Pyridinyl)picolinamide to act as a bidentate or tridentate N,O-donor ligand is well-established [1]. Its predictable chelation geometry with metals like Pt(II) makes it a valuable reagent for synthesizing and studying metal complexes with potential applications in catalysis, small-molecule activation, or as metallodrug candidates. Its structural rigidity offers advantages in designing complexes with predetermined coordination spheres.

Spectroscopic Studies: Probing Intramolecular Hydrogen Bond Dynamics

The presence of the intramolecular N-H···N hydrogen bond, which significantly alters the vibrational energy flow in picolinamide dimers compared to nicotinamide dimers [1], makes N-(2-Pyridinyl)picolinamide an ideal probe molecule for advanced spectroscopic studies (e.g., IR, Raman, 2D-IR). It can be used to investigate the dynamics of hydrogen bonds, vibrational coupling, and energy relaxation pathways in condensed phases.

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